3-(2-Aminoethyl)pyridin-2-ol hydrochloride CAS number search
3-(2-Aminoethyl)pyridin-2-ol hydrochloride CAS number search
The 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride Scaffold: A Technical Whitepaper on Physicochemical Profiling, Structural Dynamics, and Synthetic Methodologies
Executive Overview
In modern medicinal chemistry and coordination catalysis, the architecture of a building block dictates the ceiling of its application. 3-(2-Aminoethyl)pyridin-2-ol hydrochloride is a highly versatile, bifunctional scaffold that bridges the structural gap between classical bidentate ligands and pharmacophoric elements essential for target engagement. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic molecular machine. This guide deconstructs the physicochemical properties, tautomeric behavior, and self-validating synthetic protocols associated with this critical scaffold.
Physicochemical Profiling & The Causality of Salt Formation
Before deploying any building block in a synthetic pipeline, one must understand its thermodynamic baseline. The free base, 3-(2-aminoethyl)pyridin-2-ol (CAS: 1551494-04-2), possesses a highly nucleophilic primary aliphatic amine . In ambient conditions, this unshielded amine is susceptible to rapid oxidation and the formation of carbamates via atmospheric CO₂ scavenging.
By isolating the compound as 3-(2-aminoethyl)pyridin-2-ol hydrochloride (CAS: 2758004-12-3) , researchers effectively protonate the primary amine, neutralizing its nucleophilicity 1. This experimental choice is rooted in causality: the hydrochloride salt ensures long-term crystalline stability, prevents dimerization during storage, and provides precise stoichiometric control required for downstream cross-coupling or transition metal coordination.
Quantitative Data Summary
| Parameter | 3-(2-Aminoethyl)pyridin-2-ol HCl | 3-(2-Aminoethyl)pyridin-2-ol (Free Base) |
| CAS Number | 2758004-12-3 | 1551494-04-2 |
| Molecular Weight | 174.63 g/mol | 138.17 g/mol |
| Chemical Formula | C₇H₁₁ClN₂O | C₇H₁₀N₂O |
| H-Bond Donors | 3 (Amine salt + Hydroxyl/Lactam) | 2 (Amine + Hydroxyl/Lactam) |
| H-Bond Acceptors | 2 | 2 |
| Typical Physical State | Crystalline Solid | Viscous Liquid / Low-melting Solid |
| Primary Application | Stable synthetic precursor | In situ coordination ligand |
Structural Dynamics: Tautomerism and Pharmacophore Mapping
Aminoethylpyridine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to modulate histamine receptors and complex kinase targets 2. The 2-hydroxypyridine core of this molecule undergoes prototropic tautomerism, existing in a dynamic equilibrium with its 2-pyridone (lactam) form 3.
This tautomeric shift is not merely a structural curiosity; it is the fundamental mechanism by which the molecule engages the ATP-binding hinge region of kinases. The keto form provides a rigid, coplanar hydrogen-bond donor (N-H) and acceptor (C=O) pair. Simultaneously, the 3-position aminoethyl chain acts as a flexible vector, extending into solvent-exposed pockets to establish critical salt bridges with aspartate or glutamate residues.
Fig 1. Tautomeric equilibrium and its role in kinase hinge-region pharmacophore mapping.
Self-Validating Synthetic Methodologies
To guarantee reproducibility, a synthetic protocol must be a self-validating system—meaning each step contains an intrinsic analytical checkpoint that confirms success before proceeding. Below is the optimized workflow for synthesizing the target hydrochloride salt.
Protocol A: Synthesis of 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride
Rationale: We begin with 2-methoxy-3-pyridinecarboxaldehyde. The methoxy group protects the sensitive 2-hydroxyl position during the highly basic Henry reaction and subsequent reduction, preventing unwanted side reactions.
Step 1: Nitroaldol (Henry) Condensation
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Dissolve 2-methoxy-3-pyridinecarboxaldehyde (1.0 eq) in glacial acetic acid.
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Add nitromethane (3.0 eq) and ammonium acetate (0.5 eq). Reflux for 4 hours.
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Causality: Ammonium acetate acts as a bifunctional catalyst, facilitating both the initial aldol addition and the subsequent dehydration to form the thermodynamically stable trans-nitroalkene.
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Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1) under UV 254 nm. The disappearance of the aldehyde spot and the emergence of a bright yellow, UV-active nitroalkene spot confirms conversion.
Step 2: Chemoselective Reduction
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Transfer the isolated nitroalkene to a high-pressure reactor. Dissolve in anhydrous methanol.
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Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Purge with N₂ and pressurize with H₂ gas (50 psi). Stir at room temperature for 12 hours.
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Causality: Pd/C with H₂ is selected over aggressive hydride donors (like LiAlH₄) to prevent the over-reduction of the pyridine ring, ensuring strict chemoselectivity for the aliphatic nitro group.
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Validation Checkpoint: Filter through Celite. Spot the filtrate on TLC and stain with Ninhydrin. Upon heating, a deep purple spot confirms the presence of the primary aliphatic amine (2-methoxy-3-(2-aminoethyl)pyridine). LC-MS must show [M+H]⁺ = 153.1.
Step 3: Deprotection and Salt Formation
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Dissolve the intermediate in 48% aqueous HBr and reflux for 6 hours to cleave the methoxy ether.
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Concentrate in vacuo, then reconstitute in minimal ethanol. Add 2M HCl in diethyl ether dropwise until precipitation ceases.
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Causality: The HBr cleavage yields the free 2-hydroxypyridine core. The immediate addition of ethereal HCl forces the protonation of the primary amine, crashing out the stable hydrochloride salt and driving the equilibrium toward high purity.
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Validation Checkpoint: Collect the precipitate. ¹H-NMR (in D₂O) will show a distinct downfield shift of the aliphatic CH₂ protons adjacent to the amine, confirming the -NH₃⁺ state. Elemental analysis will confirm the exact Cl⁻ mass percentage.
Fig 2. Step-by-step synthetic workflow for 3-(2-Aminoethyl)pyridin-2-ol hydrochloride.
Applications: Bifunctional Coordination Assay
Beyond organic synthesis, aminoethylpyridines are elite ligands in coordination chemistry, capable of forming robust tetrahedral or square pyramidal geometries with transition metals 3.
Protocol B: Copper(II) Complexation Validation
To validate the bidentate integrity of the synthesized ligand, a simple coordination assay can be performed:
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Dissolve 3-(2-aminoethyl)pyridin-2-ol hydrochloride (2.0 eq) in water. Neutralize with exactly 2.0 eq of NaOH to generate the free base in situ.
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Add dropwise to an aqueous solution of Copper(II) Sulfate Pentahydrate (1.0 eq).
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Causality: The primary amine and the pyridine nitrogen act as a bidentate N,N-donor system. The 2-hydroxyl group may participate in secondary hydrogen bonding, stabilizing the supramolecular lattice.
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Validation Checkpoint: A successful coordination is visually self-validating. The solution will immediately shift from pale blue to a deep, intense royal blue/purple. UV-Vis spectroscopy will show a significant bathochromic shift in the d-d transition band (~600-700 nm), confirming the formation of the [Cu(L)₂]²⁺ complex.
